3-Chloro-3-ethyl-2,2-dimethylpentane

Catalog No.
S13127840
CAS No.
86661-53-2
M.F
C9H19Cl
M. Wt
162.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-3-ethyl-2,2-dimethylpentane

CAS Number

86661-53-2

Product Name

3-Chloro-3-ethyl-2,2-dimethylpentane

IUPAC Name

3-chloro-3-ethyl-2,2-dimethylpentane

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

InChI

InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3

InChI Key

VXAAUICUIBQBAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)(C)C)Cl

3-Chloro-3-ethyl-2,2-dimethylpentane is an organic compound with the molecular formula C9H19ClC_9H_{19}Cl. It is classified as a tertiary alkyl halide due to the presence of a chlorine atom bonded to a tertiary carbon atom. The structure consists of a pentane backbone with two ethyl and two methyl substituents, making it a branched alkane. Its systematic name reflects its specific arrangement of chlorine and alkyl groups, which plays a crucial role in its chemical behavior and reactivity.

Typical for alkyl halides. Key reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or alkoxides, leading to the formation of alcohols or ethers, respectively. This reaction can proceed via both SN1S_N1 and SN2S_N2 mechanisms, although SN1S_N1 is favored due to the stability of the tertiary carbocation formed during the reaction.
  • Elimination Reactions: Under strong bases, 3-chloro-3-ethyl-2,2-dimethylpentane can undergo elimination reactions to form alkenes. For instance, using a strong base like sodium ethoxide can lead to the formation of 3-ethyl-2,2-dimethylpentene through an E2E2 mechanism, where both hydrogen abstraction and bond breaking occur simultaneously .

3-Chloro-3-ethyl-2,2-dimethylpentane can be synthesized through several methods:

  • Halogenation of Alkanes: One common method involves the free radical halogenation of 3-ethyl-2,2-dimethylpentane using chlorine gas under UV light. This process selectively introduces a chlorine atom at the tertiary carbon.
  • Nucleophilic Substitution: Another approach is to react 3-chloro-3-methylpentane with ethyl lithium or another ethylating agent, followed by chlorination to yield the desired compound.
  • Alkylation Reactions: Starting from simpler alkyl halides or alcohols, one can perform an alkylation reaction using appropriate reagents to construct the branched structure.

While specific applications of 3-chloro-3-ethyl-2,2-dimethylpentane are not well documented, compounds with similar structures often find use in:

  • Organic Synthesis: Serving as intermediates in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Potential precursors in drug development due to their reactivity.

XLogP3

4.2

Exact Mass

162.1175283 g/mol

Monoisotopic Mass

162.1175283 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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